4'-Hydroxytamoxifen
4'-Hydroxytamoxifen
4’-hydroxy Tamoxifen is one of five main phase I metabolites of tamoxifen, a well-known estrogen receptor antagonist in breast but partial estrogen receptor agonist in endometrium. 4’-hydroxy Tamoxifen is a product of cytochrome P450 (CYP)2D6 and CYP2B6 activity. With the addition of a hydroxyl group, 4’-hydroxy tamoxifen has been shown to have a higher affinity for estrogen receptors compared to tamoxifen. At 10-100 µM, 4’-hydroxy tamoxifen is cytotoxic, in a non-apoptotic manner, to HEC-1B and HEC-1A human endometrial adenocarcinoma cell lines.
Brand Name:
Vulcanchem
CAS No.:
82413-23-8
VCID:
VC20782564
InChI:
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
SMILES:
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O
Molecular Formula:
C26H29NO2
Molecular Weight:
387.5 g/mol
4'-Hydroxytamoxifen
CAS No.: 82413-23-8
Cat. No.: VC20782564
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4’-hydroxy Tamoxifen is one of five main phase I metabolites of tamoxifen, a well-known estrogen receptor antagonist in breast but partial estrogen receptor agonist in endometrium. 4’-hydroxy Tamoxifen is a product of cytochrome P450 (CYP)2D6 and CYP2B6 activity. With the addition of a hydroxyl group, 4’-hydroxy tamoxifen has been shown to have a higher affinity for estrogen receptors compared to tamoxifen. At 10-100 µM, 4’-hydroxy tamoxifen is cytotoxic, in a non-apoptotic manner, to HEC-1B and HEC-1A human endometrial adenocarcinoma cell lines. |
|---|---|
| CAS No. | 82413-23-8 |
| Molecular Formula | C26H29NO2 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
| Standard InChI | InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- |
| Standard InChI Key | DODQJNMQWMSYGS-QPLCGJKRSA-N |
| Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O |
| SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
| Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
| Appearance | Assay:≥98% (may contain up to 10% of the (E) isomer)A crystalline solid |
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